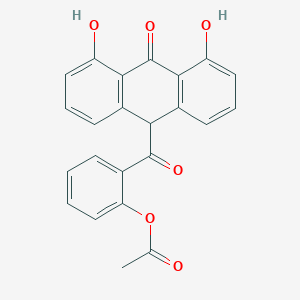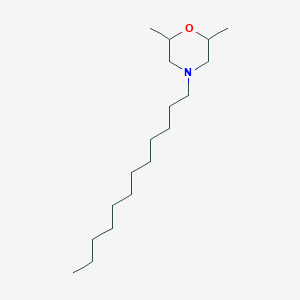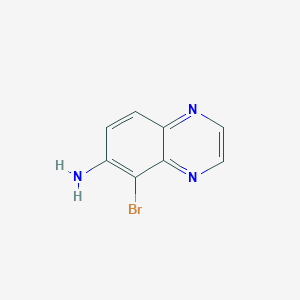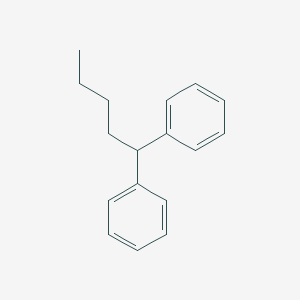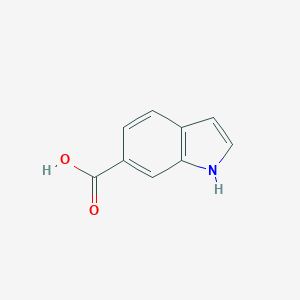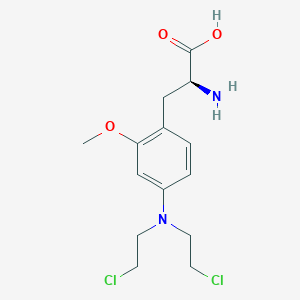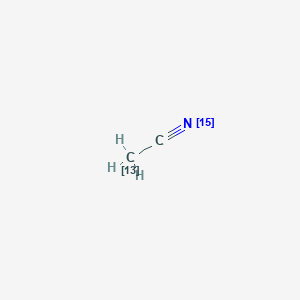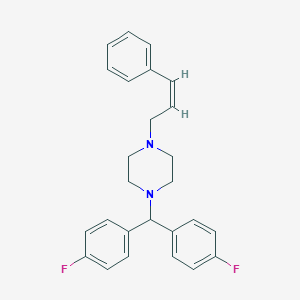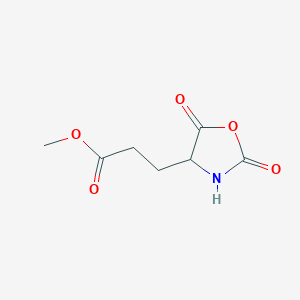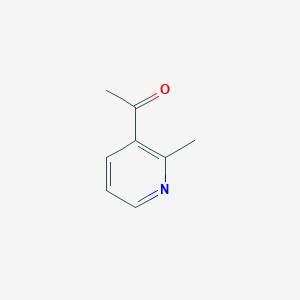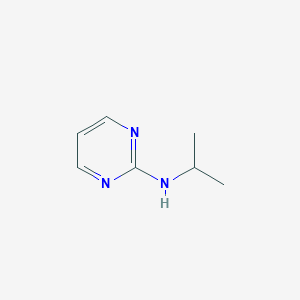
Isaxonine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isaxonine involves the reaction of isopropylamine with 2-chloropyrimidine under controlled conditions. The reaction typically occurs in an organic solvent such as ethanol or methanol, with the temperature maintained between 50°C and 70°C. The product is then purified through recrystallization or chromatography techniques to obtain high-purity this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized for large-scale production, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Isaxonine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or alkoxides in an organic solvent
Major Products Formed
Oxidation: Formation of this compound oxide.
Reduction: Formation of reduced this compound derivatives.
Substitution: Formation of substituted pyrimidine derivatives
Scientific Research Applications
Isaxonine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a modifier of surface pH in bilayer systems.
Biology: Studied for its neurotrophic effects, promoting nerve regeneration and axonal sprouting.
Medicine: Investigated for its potential in treating peripheral neuropathies and enhancing nerve repair.
Mechanism of Action
Isaxonine exerts its effects by acting directly on neurons or indirectly by stimulating the production of growth factors. It has a specific affinity for peripheral nerves and modifies the surface pH of the bilayer, which enhances nerve regeneration and functional recovery .
Comparison with Similar Compounds
Isaxonine is unique in its ability to accelerate nerve regeneration and promote motor and sensory function recovery. Similar compounds include:
Nerve Growth Factor (NGF): Promotes the growth and survival of neurons but has a different mechanism of action.
Brain-Derived Neurotrophic Factor (BDNF): Supports the survival of existing neurons and encourages the growth of new neurons and synapses.
Ciliary Neurotrophic Factor (CNTF): Promotes the survival and differentiation of various neuronal cell types .
This compound stands out due to its specific affinity for peripheral nerves and its ability to modify the surface pH of the bilayer, which is not observed in the other compounds mentioned .
Properties
IUPAC Name |
N-propan-2-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-6(2)10-7-8-4-3-5-9-7/h3-6H,1-2H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCYIGBVOHNHCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20194975 | |
| Record name | Isaxonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20194975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4214-72-6 | |
| Record name | N-(1-Methylethyl)-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4214-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isaxonine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004214726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isaxonine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760406 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isaxonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20194975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISAXONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/883G6DMT63 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the proposed mechanism of action of Isaxonine?
A1: While the exact mechanism remains unclear, research suggests that this compound may exert its effects by interacting with microtubules, essential components of the cytoskeleton involved in various cellular processes, including axonal growth and transport. Studies have shown that this compound can:
- Enhance neurite elongation: this compound promotes neurite outgrowth in cultured mouse spinal ganglia [] and rat spinal cord neurons [], suggesting a potential role in nerve regeneration.
- Counteract Vincristine's inhibitory effects: this compound partially reverses the inhibitory effects of Vincristine, a microtubule-disrupting agent, on neurite elongation in dorsal root ganglia cultures [] and in vivo in rabbits []. This suggests that this compound might protect against Vincristine-induced neuropathy by preserving microtubule integrity.
- Influence Polymorphonuclear Leucocyte (PMN) migration: this compound partially inhibits the suppressive effect of Colchicine, another microtubule-disrupting agent, on PMN chemotaxis, suggesting a potential role in modulating inflammatory responses [].
Q2: What therapeutic applications were investigated for this compound?
A2: Due to its potential neurotrophic properties, this compound was investigated for its therapeutic potential in various neurological conditions, including:
- Peripheral neuropathies: Studies explored its use in treating leprous neuropathy [, ], diabetic neuropathy [], alcoholic polyneuritis [], and traumatic or ischemic neuropathies [].
- Vincristine-induced neuropathy: Research investigated this compound's ability to prevent or mitigate the development of neuropathy associated with Vincristine treatment in cancer patients [, ].
- Other conditions: Studies also examined its potential in Duchenne muscular dystrophy [] and ulcerous mutilating acropathy [].
Q3: How is this compound metabolized in the body?
A3: this compound is metabolized in the liver by cytochrome P450 enzymes []. This metabolic activation leads to the formation of reactive metabolites that can bind to proteins [, ].
Q4: What is the toxicological concern associated with this compound?
A4: The reactive metabolites generated during this compound metabolism can covalently bind to liver proteins [, ], potentially triggering immune responses and leading to liver damage [, , , , ]. This has been linked to the development of hepatitis in some patients [, , , ].
Q5: Are there factors that influence this compound's toxicity?
A5: Several factors might influence this compound's toxicity, including:
Q6: What is the molecular formula and weight of this compound?
A6: this compound (N-isopropyl-amino-2-pyrimidine orthophosphate) has the molecular formula C7H12N3O4P and a molecular weight of 233.16 g/mol [].
Q7: What spectroscopic data is available for this compound?
A7: Studies utilizing proton and carbon-13 nuclear magnetic resonance (NMR) and mass spectrometry have been conducted to characterize this compound [, , ]. These techniques provide insights into the molecule's structure, protonation sites, and fragmentation patterns.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
